

# comparative docking studies of 5-Methyl-4-phenyl-2-thiazolamine analogs

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## Compound of Interest

Compound Name: 5-Methyl-4-phenyl-2-thiazolamine

Cat. No.: B147608

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A comprehensive analysis of molecular docking studies on **5-Methyl-4-phenyl-2-thiazolamine** analogs and related thiazole derivatives reveals their potential as targeted therapeutic agents against various biological targets, including cancer and inflammatory-related proteins. This guide compares the binding affinities of these compounds from several key studies and outlines the experimental methodologies employed.

## Comparative Analysis of Binding Affinities

The binding efficacy of various thiazole derivatives has been evaluated against several key protein targets. The data, presented below, showcases the docking scores and binding energies, which indicate the strength of interaction between the ligand (thiazole analog) and the protein. A more negative value typically signifies a stronger binding affinity.

### Table 1: Docking Scores of Thiazole Analogs Against Rho6 Protein

New thiazole derivatives have been synthesized and docked against the active site of the Rho6 protein to evaluate their potential as anti-hepatic cancer agents.<sup>[1]</sup>

Compound	Substituent on Phenyl Ring	Binding Energy (kcal/mol)	Interacting Residues
5a	Unsubstituted	-8.2	Arg96
5b	-Me (electron-donating)	-9.2	Gln158, Arg108
5c	-Cl (electron-withdrawing)	-9.0	Active site residues
5d	-NO <sub>2</sub> (electron-withdrawing)	-9.1	Active site residues

Data sourced from studies on new heterocycles linked thiazole conjugates.[\[1\]](#)[\[2\]](#)

## Table 2: Docking Scores of 4-Phenylthiazol-2-amine Derivatives Against Estrogen Receptor- $\alpha$ (ER- $\alpha$ )

In a study targeting breast cancer, various 4-Phenylthiazol-2-amine derivatives were docked against the ER- $\alpha$  protein. The results indicated that some compounds had better docking scores than the standard drug, Tamoxifen.[\[3\]](#)

Compound ID	Docking Score (kcal/mol)
3e	-8.911
Other Analogs	-6.658 to -8.911
Tamoxifen (Standard)	-6.821

## Table 3: Binding Energies of Phenylthiazole Acids Against PPAR $\gamma$

A series of phenylthiazole acids were evaluated as potential agonists for Peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ), a key target in glucose and lipid homeostasis.[\[4\]](#)

Compound ID	Binding Affinity (EC50, $\mu\text{M}$ )
4t	$0.75 \pm 0.20$
Rosiglitazone (Standard)	$0.83 \pm 0.14$

## Experimental Protocols: Molecular Docking

The following protocol represents a generalized methodology compiled from the cited studies for performing molecular docking on thiazole derivatives.

### Software and Preparation of Target Protein

- **Software:** Docking studies are commonly performed using software such as PyRx-virtual screening software 0.8, AutoDock 4.2®, or Schrodinger suite.[1][3][5]
- **Protein Structure:** The three-dimensional crystal structure of the target protein is obtained from the RCSB Protein Data Bank (PDB).[6]
- **Protein Preparation:** The protein is prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms and Kollman charges. The prepared protein structure is then saved in a PDBQT format for use with AutoDock.

### Ligand Preparation

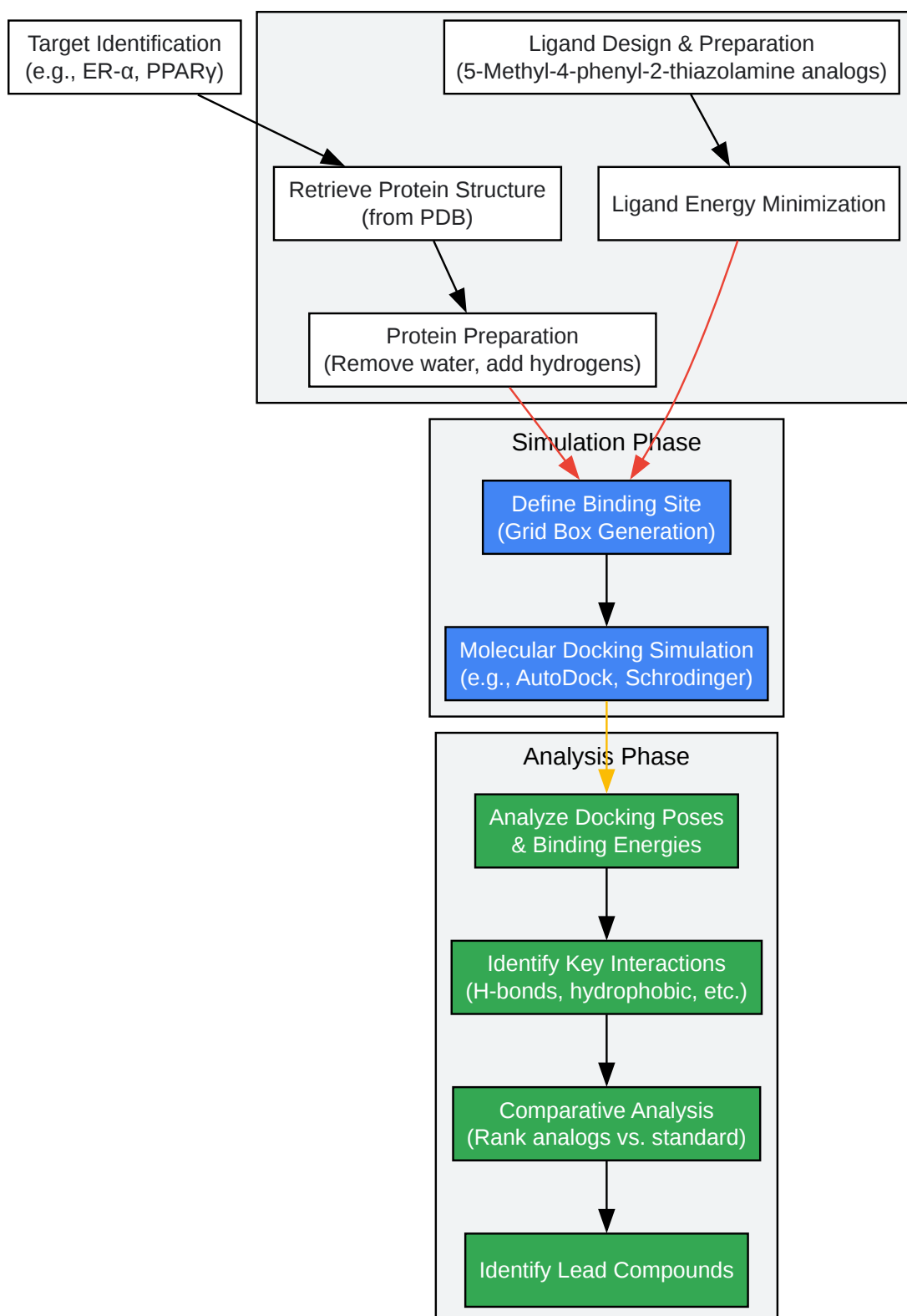
- **Ligand Structure:** The 2D structures of the **5-Methyl-4-phenyl-2-thiazolamine** analogs and other derivatives are drawn using software like ChemBio3D Ultra 14.0.[6]
- **Energy Minimization:** The structures are then converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the ligand's geometry to its lowest energy state.
- **Charge Assignment:** Gasteiger partial charges are computed for the ligand atoms. The prepared ligands are also saved in the PDBQT format.

### Docking Simulation

- **Grid Box Generation:** A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket.
- **Docking Algorithm:** The Lamarckian Genetic Algorithm (LGA) is frequently employed for docking simulations. This algorithm explores a wide range of possible conformations of the ligand within the protein's active site.<sup>[1]</sup>
- **Analysis:** The results are analyzed based on the binding energy (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. The conformation with the lowest binding energy is typically considered the most favorable.

## Visualization of Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.



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Caption: Workflow for a comparative molecular docking study.

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